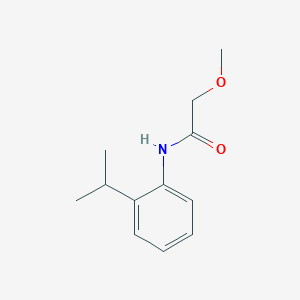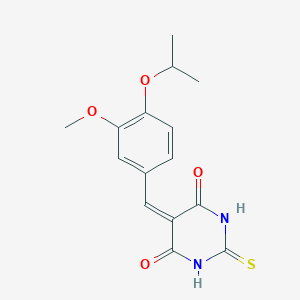
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure. It is also known as trimethoprim, an antibiotic that is commonly used to treat bacterial infections. This compound was first synthesized in the 1960s and has since been extensively studied for its antimicrobial properties.
Mécanisme D'action
Trimethoprim works by inhibiting the bacterial enzyme dihydrofolate reductase, which is responsible for the synthesis of tetrahydrofolate, an essential precursor in the synthesis of DNA and RNA. By inhibiting this enzyme, trimethoprim prevents the synthesis of nucleic acids and thus inhibits bacterial growth.
Biochemical and Physiological Effects:
Trimethoprim has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is also effective against some protozoan parasites. However, it has no effect on viruses or fungi. Trimethoprim is generally well-tolerated by humans and animals, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using trimethoprim in lab experiments is its broad spectrum of antimicrobial activity. It is effective against a wide range of bacterial species, making it a useful tool in microbiological research. However, one limitation of using trimethoprim is that it can only be used to inhibit the growth of bacteria, and cannot be used to kill them. Additionally, some bacterial species have developed resistance to trimethoprim, which can limit its effectiveness.
Orientations Futures
There are several potential future directions for research on trimethoprim. One area of interest is the development of new analogs of trimethoprim with improved antimicrobial activity or reduced toxicity. Another area of interest is the study of the mechanisms of bacterial resistance to trimethoprim, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, research could focus on the use of trimethoprim in combination with other antibiotics to enhance its effectiveness against bacterial infections.
Méthodes De Synthèse
The synthesis of 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone involves the condensation of 2,4-diamino-5-methylpyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product is then purified through recrystallization to obtain pure trimethoprim.
Applications De Recherche Scientifique
Trimethoprim has been widely used in scientific research for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria in microbiological experiments. It has also been used in combination with sulfamethoxazole to treat bacterial infections in both humans and animals.
Propriétés
IUPAC Name |
2,3,6-trimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)15(3)10(2)14-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEQABFSMVKBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)
![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)
![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)


